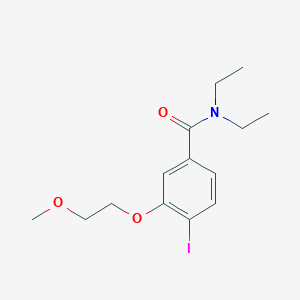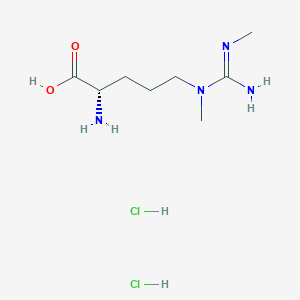
N-g-N-g-Dimethyl arginine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-g-N-g-Dimethyl arginine hydrochloride, also known as asymmetric dimethylarginine, is a naturally occurring compound found in blood plasma. It is a metabolic by-product of protein modification processes in the cytoplasm of all human cells. This compound is closely related to L-arginine, a conditionally essential amino acid. This compound is known for its role as an endogenous inhibitor of nitric oxide synthase, which is crucial for cardiovascular health .
准备方法
Synthetic Routes and Reaction Conditions
N-g-N-g-Dimethyl arginine hydrochloride is synthesized through the methylation of arginine residues in proteins by protein arginine methyltransferases. The methylation process involves the transfer of methyl groups from S-adenosylmethionine to the guanidine group of arginine, resulting in the formation of N-g-N-g-Dimethyl arginine .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification of the compound from biological sources. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify the compound from plasma samples .
化学反应分析
Types of Reactions
N-g-N-g-Dimethyl arginine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylamine and citrulline.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride.
Nucleophiles: Such as ammonia and primary amines.
Major Products Formed
The major products formed from the reactions of this compound include dimethylamine, citrulline, and various substituted derivatives depending on the specific reaction conditions .
科学研究应用
N-g-N-g-Dimethyl arginine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry techniques.
Biology: Studied for its role in cellular processes and protein modification.
Medicine: Investigated for its potential as a biomarker for cardiovascular diseases and renal dysfunction.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
作用机制
N-g-N-g-Dimethyl arginine hydrochloride exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine. This inhibition leads to reduced nitric oxide levels, which can affect vascular tone, blood pressure regulation, and endothelial function. The compound interacts with molecular targets such as protein arginine methyltransferases and dimethylarginine dimethylaminohydrolases, which are involved in its synthesis and degradation .
相似化合物的比较
Similar Compounds
N-g-N-g-Dimethyl-L-arginine dihydrochloride: Another form of dimethylarginine with similar inhibitory effects on nitric oxide synthase.
N-g-Monomethyl-L-arginine: A related compound that also inhibits nitric oxide synthase but with different potency and specificity.
Symmetric dimethylarginine: A structural isomer of N-g-N-g-Dimethyl arginine with distinct biological effects
Uniqueness
N-g-N-g-Dimethyl arginine hydrochloride is unique due to its specific inhibitory action on nitric oxide synthase and its role as a biomarker for various cardiovascular and renal diseases. Its ability to modulate nitric oxide levels makes it a valuable compound for research and therapeutic applications .
属性
IUPAC Name |
(2S)-2-amino-5-[methyl-(N'-methylcarbamimidoyl)amino]pentanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2.2ClH/c1-11-8(10)12(2)5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDQAFGNCMVXFE-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N(C)CCCC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)N(C)CCC[C@@H](C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
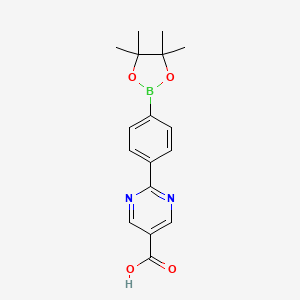
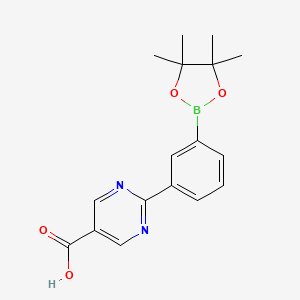
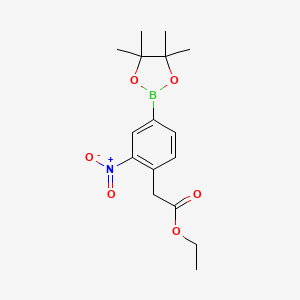
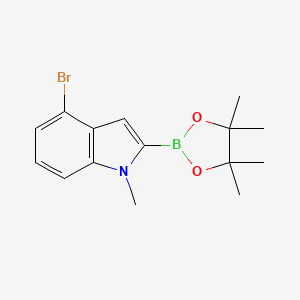
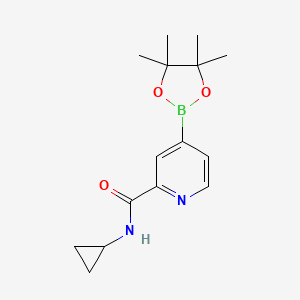
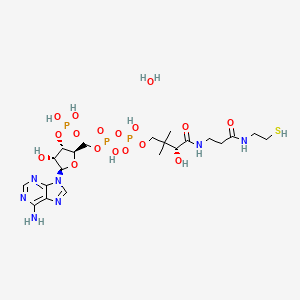
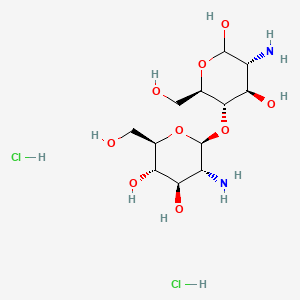
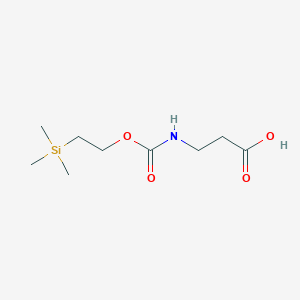

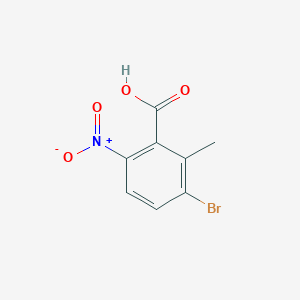
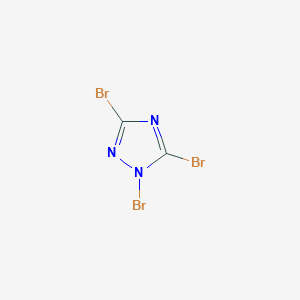
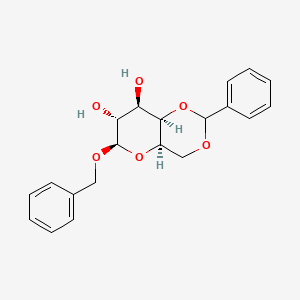
![3-[(E)-2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B8119526.png)
